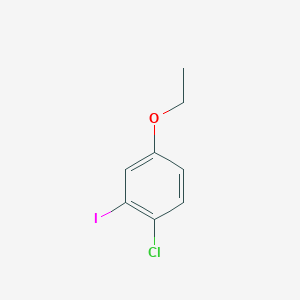

1-Chloro-2-iodo-4-ethoxybenzene

Description

1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene (CAS: 1103738-29-9) is a halogenated aromatic compound with the molecular formula C₁₆H₁₆ClIO . It features a benzene ring substituted with chlorine (position 1), a 4-ethoxybenzyl group (position 2), and iodine (position 4). This compound is a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its structure combines electron-donating (ethoxy) and electron-withdrawing (Cl, I) substituents, enabling diverse reactivity in coupling reactions and functionalization .

Properties

IUPAC Name |

1-chloro-4-ethoxy-2-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClIO/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQXOQWJJVKBGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-iodo-4-ethoxybenzene can be synthesized through a series of electrophilic aromatic substitution reactionsThe reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and reagents such as magnesium, iodine, and copper(I) iodide .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process includes the careful control of reaction temperatures and the use of efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-iodo-4-ethoxybenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.

Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield ethoxy-substituted benzene derivatives, while oxidation can produce quinones .

Scientific Research Applications

1-Chloro-2-iodo-4-ethoxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: The compound is a key intermediate in the synthesis of drugs like Dapagliflozin, which is used to treat type 2 diabetes by inhibiting sodium-glucose co-transporter 2 (SGLT2).

Industry: It is used in the production of various fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of 1-Chloro-2-iodo-4-ethoxybenzene in biological systems is primarily related to its role as an intermediate in drug synthesis. For instance, in the synthesis of Dapagliflozin, the compound undergoes further chemical transformations to form the active drug, which then inhibits SGLT2, reducing glucose reabsorption in the kidneys and lowering blood sugar levels .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its utility, the compound is compared with structurally or functionally related halogenated aromatics. Key differences in substituents, reactivity, and applications are outlined below.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects :

- The 4-ethoxybenzyl group in the target compound enhances steric bulk and lipophilicity, making it suitable for drug design . In contrast, nitro groups (e.g., 4-chloro-1-ethoxy-2-nitrobenzene) deactivate the aromatic ring, directing electrophilic substitutions to meta positions .

- Iodine at position 4 facilitates oxidative coupling (e.g., Suzuki-Miyaura) due to its role as a leaving group, whereas bromine (as in 1-bromo-2-nitrobenzene) offers milder reactivity .

Synthetic Utility :

- The target compound’s iodine and benzyl groups enable dual functionalization pathways, contrasting with simpler halogenated derivatives like 1-chloro-2-iodobenzene, which lack modularity for complex synthesis .

- Nitro-substituted analogs (e.g., 4-chloro-1-ethoxy-2-nitrobenzene) are primarily used in explosive or dye industries, reflecting their electron-deficient aromatic systems .

Thermal and Solubility Properties: Limited data exists for direct comparisons, but the ethoxybenzyl group likely increases solubility in organic solvents compared to non-ether analogs.

Notes on Discrepancies

The compound name in the question, 1-Chloro-2-iodo-4-ethoxybenzene, differs slightly from the evidence (which references a benzyl-substituted derivative). This analysis assumes the intended compound is 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene , as per the provided literature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.